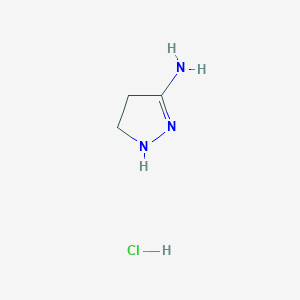

4,5-dihydro-1H-pyrazol-3-amine hydrochloride

Description

Properties

IUPAC Name |

4,5-dihydro-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3.ClH/c4-3-1-2-5-6-3;/h5H,1-2H2,(H2,4,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZJHSVVHGSWSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN=C1N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,5-dihydro-1H-pyrazol-3-amine HCl molecular weight and solubility

An In-depth Technical Guide to 4,5-dihydro-1H-pyrazol-3-amine HCl for Advanced Research

Executive Summary

The 4,5-dihydro-1H-pyrazole, commonly known as the 2-pyrazoline scaffold, represents a cornerstone in modern medicinal chemistry and drug development.[1][2] Its derivatives are recognized for a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][4] This technical guide provides an in-depth analysis of a fundamental building block in this class: 4,5-dihydro-1H-pyrazol-3-amine hydrochloride (HCl). We will dissect its core physicochemical properties, including molecular weight and solubility, provide validated experimental protocols for its synthesis and characterization, and explore its applications in drug discovery, with a focus on its role as a privileged structure. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

The 2-Pyrazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a nitrogen-containing five-membered heterocycle, is a recurring motif in a multitude of FDA-approved drugs.[5] The partially saturated analogue, 2-pyrazoline, has garnered significant attention as it offers a three-dimensional structure that can be strategically modified to achieve high-affinity interactions with various biological targets.[1] The broad therapeutic potential of this scaffold arises from the diverse biological activities exhibited by its derivatives, which can be fine-tuned by altering substituents at the N1, C3, and C5 positions.[2] This inherent versatility makes the 2-pyrazoline core an indispensable tool for developing novel therapeutic agents.[1]

Physicochemical Properties of 4,5-dihydro-1H-pyrazol-3-amine HCl

A foundational understanding of a compound's physicochemical properties is critical for its effective application in research and development, influencing everything from reaction kinetics to bioavailability.

Chemical Structure and Molecular Weight

The hydrochloride salt form of 4,5-dihydro-1H-pyrazol-3-amine enhances its stability and aqueous solubility, making it highly suitable for biological screening and formulation studies. The molecular formula for the free base is C₃H₇N₃.[6]

The molecular weight is calculated as follows:

-

Free Base (C₃H₇N₃): (3 × 12.011) + (7 × 1.008) + (3 × 14.007) = 85.12 g/mol

-

Hydrochloric Acid (HCl): 1.008 + 35.453 = 36.46 g/mol

-

Total Molecular Weight (Salt): 85.12 + 36.46 = 121.58 g/mol

Table 1: Core Physicochemical Data for 4,5-dihydro-1H-pyrazol-3-amine HCl

| Property | Data | Source(s) |

| Chemical Name | 4,5-dihydro-1H-pyrazol-3-amine hydrochloride | - |

| Molecular Formula | C₃H₈ClN₃ | Calculated |

| Molecular Weight | 121.58 g/mol | Calculated |

| Free Base Formula | C₃H₇N₃ | [6] |

| Monoisotopic Mass (Base) | 85.064 Da | [6] |

| Appearance | Typically an off-white to pale yellow solid | General Knowledge |

Solubility Profile

As an amine salt, 4,5-dihydro-1H-pyrazol-3-amine HCl is anticipated to be a polar compound with significant solubility in aqueous media. Precise quantitative solubility is experiment-dependent, but high solubility is expected in water and polar protic solvents like methanol and ethanol. Solubility in polar aprotic solvents such as DMSO is also likely.[7] Conversely, it is expected to have poor solubility in nonpolar organic solvents like hexanes and diethyl ether. An experimental protocol for determining its solubility is provided in Section 5.1.

Synthesis and Characterization

The synthesis of 2-pyrazoline derivatives is a well-established field, offering robust and scalable methods. The most common approach involves the cyclocondensation reaction of an α,β-unsaturated ketone (chalcone) with hydrazine or its derivatives.[4][8] For the title compound, a logical precursor would be β-aminopropionitrile or a related molecule that can react with hydrazine to form the pyrazoline ring.

General Synthesis and Characterization Workflow

The pathway from starting materials to a fully characterized final product involves a multi-step process. Each step is designed to ensure the identity, purity, and stability of the compound, which is essential for reproducible downstream applications.

Caption: General workflow for the synthesis and validation of the target compound.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol describes a representative synthesis based on established chemical principles for pyrazoline formation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopropionitrile (1.0 eq) in ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq) to the solution dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure.

-

Salt Formation: Dissolve the resulting crude oil in a minimal amount of isopropanol and add a stoichiometric amount of concentrated HCl.

-

Isolation: Cool the solution in an ice bath to induce precipitation. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Purification: If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.

Structural Characterization: The Rationale

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the core structure. The proton NMR will show characteristic signals for the methylene protons on the pyrazoline ring, while the carbon NMR will confirm the number and type of carbon atoms.[9] This technique provides unambiguous proof of the covalent framework.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement, which serves as a crucial identity test.

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key stretches to look for include N-H bonds of the amine and ring nitrogens, and C-N bonds, confirming the successful formation of the desired structure.[8]

Applications in Drug Discovery

The 4,5-dihydro-1H-pyrazole scaffold is a validated starting point for generating compound libraries aimed at a wide array of disease targets.

A Versatile Scaffold for Diverse Targets

The pyrazoline ring system is featured in compounds with a remarkable range of biological activities, including:

-

Anticancer: Derivatives have been shown to possess antiproliferative activity against various human tumor cell lines.[2][10]

-

Antimicrobial: The scaffold is a common feature in novel antibacterial and antifungal agents.[4]

-

Anti-inflammatory: Many pyrazoline derivatives act as potent inhibitors of inflammatory enzymes like cyclooxygenase (COX).[11]

-

Neuroprotection: Certain derivatives have been identified as inhibitors of neuronal nitric oxide synthase (nNOS), a target for treating neurodegenerative diseases.[3]

Case Study: Inhibition of RIPK1-Mediated Necroptosis

Receptor-interacting protein kinase 1 (RIPK1) is a key mediator of necroptosis, a form of programmed inflammatory cell death.[12] Dysregulation of RIPK1 is implicated in various inflammatory diseases, making it a high-value therapeutic target.[12] Notably, derivatives of 1H-pyrazol-3-amine have been successfully developed as potent and selective RIPK1 inhibitors.[12] This highlights the utility of the core amine-substituted pyrazole/pyrazoline scaffold in designing kinase inhibitors that can modulate critical cell signaling pathways.

Caption: Simplified RIPK1 signaling pathway leading to necroptosis.

Validated Experimental Protocols

The following protocols provide a self-validating framework for assessing key properties of the title compound.

Protocol for Aqueous Solubility Determination

-

Preparation: Prepare a series of concentrations of the compound in deionized water (e.g., 0.1, 1, 10, 50, 100 mg/mL) in glass vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Use of a shaker or rotator is recommended.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectroscopy (if a chromophore is present) or HPLC.

-

Determination: The highest concentration at which no solid material is observed after centrifugation is reported as the aqueous solubility.

Protocol for Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

-

System Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 220 nm and 254 nm.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Mobile Phase A and B.

-

Injection: Inject 10 µL of the sample solution.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >95% is typically required for use in biological assays.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14][16]

-

First Aid:

-

Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[17]

-

Skin: Wash off immediately with soap and plenty of water.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]

-

Ingestion: Rinse mouth with water and consult a physician.[17]

-

Conclusion

4,5-dihydro-1H-pyrazol-3-amine HCl is more than a simple chemical; it is a versatile and powerful building block for drug discovery. Its favorable physicochemical properties, accessible synthesis, and the proven therapeutic potential of its derivatives make it a compound of high interest. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this valuable scaffold into their research and development programs, paving the way for the discovery of next-generation therapeutics.

References

-

KISHIDA CHEMICAL CO., LTD. "Safety Data Sheet - 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine." [Link]

-

PubChemLite. "4,5-dihydro-1h-pyrazol-3-amine hydrochloride." [Link]

-

ResearchGate. "Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines." [Link]

-

Alex, J. M., & Kumar, R. (2014). "4,5-Dihydro-1H-pyrazole: an indispensable scaffold." Journal of Enzyme Inhibition and Medicinal Chemistry, 29(3), 427-442. [Link]

-

Magnetic Resonance in Chemistry. (2012). "Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy." 50(1), 58-61. [Link]

-

Patel, M. V., et al. (2004). "Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors." The Journal of Organic Chemistry, 69(21), 7058-7065. [Link]

-

ResearchGate. "4,5-Dihydro-1H-pyrazole: An indispensable scaffold | Request PDF." [Link]

-

Bioorganic & Medicinal Chemistry. (2004). "4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships." 12(21), 5539-5548. [Link]

-

Future Medicinal Chemistry. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery." [Link]

-

ResearchGate. "(PDF) Synthesis of some new chalcone and 4,5-dihydro-1H-pyrazole derivatives as potential antimicrobial agents." [Link]

-

Connect Journals. "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES." [Link]

-

Journal of Medicinal Chemistry. (2025). "Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease." [Link]

Sources

- 1. 4,5-Dihydro-1H-pyrazole: an indispensable scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4,5-dihydro-1h-pyrazol-3-amine hydrochloride (C3H7N3) [pubchemlite.lcsb.uni.lu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. connectjournals.com [connectjournals.com]

- 9. Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. targetmol.com [targetmol.com]

- 15. kishida.co.jp [kishida.co.jp]

- 16. combi-blocks.com [combi-blocks.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,5-Dihydro-1H-pyrazol-3-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dihydro-1H-pyrazol-3-amine hydrochloride, a member of the aminopyrazoline class of heterocyclic compounds, has emerged as a significant scaffold in medicinal chemistry. Its structural motifs are prevalent in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential. This guide provides a comprehensive overview of this compound, including its chemical identity, a detailed synthesis protocol with mechanistic insights, its applications in drug development with a focus on kinase inhibition, and its physicochemical properties. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile building block in their scientific endeavors.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. 2,5-Dihydro-1H-pyrazol-3-amine hydrochloride is known by several names, which can lead to ambiguity. This section clarifies its nomenclature and provides key identifiers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,3-dihydro-1H-pyrazol-5-amine;hydrochloride [1]. This name accurately reflects the structure of the pyrazoline ring and the position of the amine group. However, it is also commonly referred to by the synonym used in this guide, 2,5-dihydro-1H-pyrazol-3-amine hydrochloride.

Table 1: Synonyms and Identifiers

| Identifier Type | Value | Source |

| IUPAC Name | 2,3-dihydro-1H-pyrazol-5-amine;hydrochloride | [1] |

| Common Synonym | 2,5-dihydro-1H-pyrazol-3-amine hydrochloride | [1] |

| CAS Number | 4189-86-0 | [1] |

| Molecular Formula | C₃H₈ClN₃ | [1] |

| PubChem CID | 3083835 | [1] |

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and interpretation in biological assays. The following table summarizes key computed properties for 2,5-dihydro-1H-pyrazol-3-amine hydrochloride.

Table 2: Physicochemical Data

| Property | Value | Unit | Source |

| Molecular Weight | 121.57 | g/mol | [1] |

| Exact Mass | 121.0406750 | Da | [1] |

| Topological Polar Surface Area | 50.1 | Ų | [1] |

| Complexity | 76.1 | [1] |

Note: Specific experimental data such as melting point and solubility are not consistently reported in publicly available literature and should be determined empirically.

Synthesis Protocol: A Mechanistic Approach

The synthesis of 3-aminopyrazolines is most effectively achieved through the cyclization of β-aminonitriles with hydrazine. A common and industrially relevant starting material for this process is acrylonitrile. The following protocol details a robust method for the preparation of 2,5-dihydro-1H-pyrazol-3-amine, which can then be converted to its hydrochloride salt.

Synthesis of 2,5-Dihydro-1H-pyrazol-3-amine (Free Base)

Reaction Scheme:

Caption: Synthesis of 3-Aminopyrazoline from Acrylonitrile and Hydrazine.

Materials:

-

Acrylonitrile

-

Hydrazine hydrate

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Anhydrous sodium sulfate

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acrylonitrile (1.0 mol) in methanol (200 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0 mol) dropwise at room temperature. The addition should be controlled to manage any exotherm.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker containing crushed ice.

-

Acidification: Acidify the mixture with glacial acetic acid. This step is crucial for the subsequent isolation of the product.

-

Isolation: The product, 3-aminopyrazoline, will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water, followed by a small amount of cold diethyl ether, to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum over anhydrous sodium sulfate.

Causality and Self-Validation:

-

Michael Addition: The initial reaction between acrylonitrile and hydrazine is a classic Michael addition, where the nucleophilic hydrazine attacks the β-carbon of the α,β-unsaturated nitrile.

-

Intramolecular Cyclization: The resulting β-hydrazinopropionitrile intermediate undergoes an intramolecular nucleophilic attack by the terminal amino group on the electrophilic carbon of the nitrile group. This cyclization forms the stable five-membered pyrazoline ring.

-

Tautomerization: The initial cyclization product, an imine, rapidly tautomerizes to the more stable enamine form, which is the 3-aminopyrazoline.

-

Protocol Validation: The success of the synthesis can be validated at each step. The consumption of starting materials can be monitored by TLC. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR and IR, and by melting point analysis.

Conversion to Hydrochloride Salt

Reaction Scheme:

Caption: Formation of the Hydrochloride Salt.

Materials:

-

2,5-Dihydro-1H-pyrazol-3-amine (free base)

-

Anhydrous ethanol

-

Concentrated hydrochloric acid or anhydrous HCl gas

Experimental Protocol:

-

Dissolution: Dissolve the synthesized 2,5-dihydro-1H-pyrazol-3-amine in a minimal amount of anhydrous ethanol.

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous HCl gas through the solution with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.

Causality and Self-Validation:

-

Acid-Base Reaction: This is a simple acid-base reaction where the basic amino group of the pyrazoline is protonated by hydrochloric acid to form the corresponding ammonium salt.

-

Increased Stability and Solubility: The formation of the hydrochloride salt often increases the stability and water solubility of the compound, which can be advantageous for biological testing and formulation.

-

Validation: The formation of the salt can be confirmed by the change in physical properties (e.g., melting point) and by spectroscopic methods. The presence of the chloride counter-ion can be confirmed by elemental analysis or ion chromatography.

Applications in Drug Development: A Focus on Kinase Inhibition

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Aminopyrazoles, in particular, have garnered significant attention for their ability to act as kinase inhibitors.

The Role of Kinases in Disease

Protein kinases are a large family of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. This has made kinases a major target class for drug development.

Aminopyrazoles as Kinase Inhibitors

The 3-aminopyrazole moiety is a versatile pharmacophore that can engage in key hydrogen bonding interactions within the ATP-binding site of many kinases. This makes it an excellent starting point for the design of potent and selective kinase inhibitors.

Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)

Recent research has highlighted the potential of 1H-pyrazol-3-amine derivatives as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1)[2][3]. RIPK1 is a key regulator of necroptosis, a form of programmed cell death that is implicated in the pathogenesis of various inflammatory diseases, such as inflammatory bowel disease and systemic inflammatory response syndrome[2][4].

Signaling Pathway Overview:

Caption: Simplified RIPK1-mediated necroptosis pathway and the point of intervention for 3-aminopyrazole derivatives.

Inhibition of RIPK1's kinase activity by small molecules, such as derivatives of 2,5-dihydro-1H-pyrazol-3-amine, can block the downstream signaling cascade that leads to necroptosis. This offers a promising therapeutic strategy for a range of inflammatory conditions. The development of orally available RIPK1 inhibitors based on the 1H-pyrazol-3-amine scaffold has shown significant therapeutic effects in preclinical models of inflammatory disease[2].

Conclusion

2,5-Dihydro-1H-pyrazol-3-amine hydrochloride is a valuable and versatile building block for drug discovery and development. Its straightforward synthesis and the established biological importance of the aminopyrazole scaffold, particularly in the realm of kinase inhibition, make it a compound of high interest for researchers in medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, a detailed and mechanistically sound synthesis protocol, and a summary of its potential applications in the development of novel therapeutics for inflammatory diseases. It is our hope that this information will serve as a valuable resource for the scientific community and facilitate further innovation in the field.

References

-

PubChem. (n.d.). 2,5-dihydro-1H-pyrazol-3-amine hydrochloride. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

-

PubChemLite. (n.d.). 4,5-dihydro-1h-pyrazol-3-amine hydrochloride. Retrieved February 25, 2026, from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved February 25, 2026, from [Link]

-

PubMed. (2025, October 23). Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Retrieved February 25, 2026, from [Link]

-

ResearchGate. (2025, November 12). Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF. Retrieved February 25, 2026, from [Link]

-

Cellular and Molecular Biology. (2025, January 12). Inhibition of RIPK1-driven necroptosis ameliorates inflammatory hyperalgesia caused by lipopolysaccharide: involvement of TLR-, NLRP3-, and caspase-11-mediated signaling pathways. Retrieved February 25, 2026, from [Link]

Sources

- 1. 2,5-dihydro-1H-pyrazol-3-amine hydrochloride | C3H8ClN3 | CID 3083835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of RIPK1-driven necroptosis ameliorates inflammatory hyperalgesia caused by lipopolysaccharide: involvement of TLR-, NLRP3-, and caspase-11-mediated signaling pathways | Cellular and Molecular Biology [cellmolbiol.org]

Comparative Technical Analysis: 3-Aminopyrazole vs. 4,5-Dihydro-1H-pyrazol-3-amine

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In heterocyclic medicinal chemistry, the distinction between 3-aminopyrazole (3-AP) and its dihydro analogue, 4,5-dihydro-1H-pyrazol-3-amine (also known as 3-amino-2-pyrazoline), is a fundamental dichotomy of aromatic versus non-aromatic reactivity. While they share a core nitrogen-rich skeleton, their electronic behaviors, synthetic access points, and pharmacological profiles diverge significantly.

-

3-Aminopyrazole (CAS 1820-80-0): A fully aromatic, planar system. It is a stable pharmacophore widely used as a scaffold for kinase inhibitors (e.g., pyrazolo[1,5-a]pyrimidines).

-

4,5-Dihydro-1H-pyrazol-3-amine: A non-aromatic, partially saturated cyclic amidine/hydrazine. It is electronically distinct (higher basicity), kinetically unstable (prone to oxidative aromatization), and historically significant in the design of dual COX/LOX inhibitors.

This guide provides a rigorous technical comparison, detailing the structural causality behind their divergent reactivities and providing validated protocols for their synthesis and application.

Structural & Electronic Landscape

The core difference lies in the

Tautomerism and Aromaticity

3-Aminopyrazole exhibits annular tautomerism. In solution, the proton oscillates between N1 and N2. This equilibrium complicates regioselectivity during functionalization (e.g.,

-

Tautomer A (3-amino): The amino group is adjacent to the pyridine-like nitrogen.

-

Tautomer B (5-amino): The amino group is adjacent to the pyrrole-like nitrogen.

4,5-Dihydro-1H-pyrazol-3-amine (3-amino-2-pyrazoline) typically exists as the amino-imine tautomer but is structurally constrained by the C4-C5 saturation. It possesses an endocyclic C=N bond and a single N-H (unless N1-substituted).

Basicity and pKa

-

3-Aminopyrazole: The lone pair on the amino group is partially delocalized into the aromatic ring, reducing its basicity. The ring nitrogen (N2) is the primary protonation site (

of conjugate acid -

4,5-Dihydro-1H-pyrazol-3-amine: Lacking aromatic resonance stabilization, the amidine-like system is significantly more basic. The N1 nitrogen often acts as a strong nucleophile.

Visualization of Structural Relationships

Synthetic Pathways[1][2][3][4][5]

The synthesis of these cores relies on the condensation of hydrazine with three-carbon electrophiles. The oxidation state of the electrophile dictates the final product.

Synthesis of 3-Aminopyrazole

The standard route involves the condensation of hydrazine with

-

Reagents: Hydrazine hydrate + 3-oxo-3-phenylpropanenitrile (for phenyl derivative) or 3-ethoxyacrylonitrile.

-

Mechanism: Nucleophilic attack of hydrazine on the nitrile (or ketone)

Cyclization

Synthesis of 4,5-Dihydro-1H-pyrazol-3-amine

This core is accessed via the addition of hydrazine to

-

Reagents: Hydrazine hydrate + Acrylonitrile.

-

Mechanism: Michael addition of hydrazine to the double bond

Intramolecular nucleophilic attack on the nitrile -

Critical Control Point: This reaction must be performed under inert conditions to prevent oxidation to the pyrazole.

Reactivity Profile & Stability

Oxidative Aromatization

The most critical practical difference is stability. 4,5-dihydro-1H-pyrazol-3-amines are prone to dehydrogenation.

-

Mechanism: In the presence of air, halogens, or high temperatures, the dihydro core loses two hydrogen atoms to establish aromaticity.

-

Implication: Samples of the dihydro compound often contain significant amounts of the aromatic impurity unless stored under argon at low temperatures.

Electrophilic Substitution

-

3-Aminopyrazole: The C4 position is highly nucleophilic due to the electron-donating amino group and the electron-rich ring. It readily undergoes halogenation, nitration, or formylation at C4.

-

Dihydro Analogue: Reactivity is dominated by N1-alkylation/acylation. The C4 position is saturated (

) and does not participate in electrophilic aromatic substitution.

Scaffold Hopping in Drug Design

-

3-AP (Aromatic): Used to mimic the adenine ring of ATP in kinase inhibitors. The planar structure fits narrow hydrophobic clefts.

-

Example:Pyrazolo[1,5-a]pyrimidine synthesis via condensation with 1,3-diketones.

-

-

Pyrazoline (Dihydro): Often acts as a bioisostere for cyclic hydrazines in anti-inflammatory agents.

-

Example:BW 755C (3-amino-1-[m-(trifluoromethyl)phenyl]-2-pyrazoline), a dual inhibitor of COX and LOX enzymes.[1] The non-planar, "puckered" ring shape allows for different binding geometries than the planar pyrazole.

-

Experimental Protocols

Protocol A: Synthesis of 3-Aminopyrazole (Aromatic)

Targeting the stable aromatic core via condensation.

-

Reagents: 3-Oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol), Hydrazine hydrate (11.6 mg, 0.36 mmol), Acetic acid (catalytic, 0.024 mL), Anhydrous Ethanol (3 mL).[2][3]

-

Procedure:

-

Combine reagents in a sealed reaction vial.

-

Heat at 60°C for 24 hours . The elevated temperature promotes dehydration and aromatization.

-

Cool to ambient temperature and remove solvent in vacuo.

-

Workup: Dissolve residue in ethyl acetate, wash with saturated

(to remove acetic acid) and brine. -

Drying: Dry organic layer over

, filter, and evaporate.[2] -

Purification: Wash the solid residue with diethyl ether to yield 3-phenyl-1H-pyrazol-5-amine.[2]

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the aromatic C4-H singlet around

5.8–6.0 ppm. Absence of aliphatic methylene signals indicates full aromatization.

-

Protocol B: Synthesis of 1-Phenyl-3-amino-2-pyrazoline (Dihydro)

Targeting the oxidation-sensitive dihydro core. Note: Unsubstituted pyrazolines are highly unstable. This protocol uses phenylhydrazine to produce a more stable N1-substituted derivative.

-

Reagents: Sodium metal (2.0 g), Absolute Ethanol (100 mL), Phenylhydrazine (40.0 mL), Acrylonitrile (26.0 mL).

-

Procedure:

-

Inert Atmosphere: Perform all steps under Nitrogen or Argon flow.

-

Dissolve sodium in ethanol to form sodium ethoxide (catalyst).

-

Add phenylhydrazine, followed by the slow addition of acrylonitrile (exothermic).

-

Reflux for 3 hours . The product may crystallize during the reaction.

-

Isolation: Filter the solid rapidly under inert atmosphere if possible. Wash with cold 95% ethanol.

-

Recrystallization: From dichloromethane-benzene.[4]

-

-

Validation:

-

MP: 168°–170.5°C.

-

Stability Check: Dissolve a small amount in

. If the solution turns yellow/brown over hours, oxidation to the pyrazole is occurring. -

1H NMR: Look for the C4-H2 and C5-H2 signals (two triplets or multiplets in the aliphatic region,

2.5–4.0 ppm). The absence of the C4-H aromatic singlet confirms the dihydro structure.

-

Data Summary Table

| Feature | 3-Aminopyrazole | 4,5-Dihydro-1H-pyrazol-3-amine |

| CAS Number | 1820-80-0 | 6569-30-8 (Parent); 3314-35-0 (1-Ph) |

| Structure | Aromatic ( | Non-aromatic, Puckered Ring |

| Stability | Stable at RT, Air stable | Unstable, Oxidizes to Pyrazole |

| Basicity | Weak base (Ring N protonation) | Stronger base (Amidine-like) |

| Synthesis | Hydrazine + | Hydrazine + Acrylonitrile |

| Key Reactivity | Electrophilic Aromatic Substitution (C4) | Oxidation (-2H), N-Alkylation |

| Drug Role | Kinase Inhibitor Scaffold | COX/LOX Inhibitor Scaffold |

References

-

El-Taweel, F. M., & Abu Elmaati, T. M. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. Retrieved from [Link]

-

Levai, A. (2002). Synthesis of 2-pyrazolines by the reaction of alpha,beta-unsaturated ketones with hydrazines. Journal of Heterocyclic Chemistry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2014). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-Amino-1-phenyl-2-pyrazoline. Retrieved from [Link]

Sources

4,5-dihydro-1H-pyrazol-3-amine hydrochloride safety data sheet (SDS)

The following technical guide provides an in-depth analysis of 4,5-dihydro-1H-pyrazol-3-amine hydrochloride , structured for researchers and drug development professionals.

CAS: 82845-80-5 | Formula: C₃H₇N₃·HCl | M.W.: 121.57 g/mol

Introduction & Chemical Identity

4,5-dihydro-1H-pyrazol-3-amine hydrochloride (also known as 3-amino-2-pyrazoline hydrochloride) is a critical heterocyclic building block. Unlike its fully aromatic counterpart (3-aminopyrazole), this compound retains a partially saturated ring system (2-pyrazoline), making it structurally distinct and chemically versatile.

It serves as a "privileged scaffold" in medicinal chemistry, acting as a precursor for diversely substituted pyrazoles and fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) used in kinase inhibition and agrochemical synthesis.

Structural Characterization

The compound exists primarily as the hydrochloride salt of the 2-pyrazoline tautomer. The ring contains a

| Feature | Specification |

| IUPAC Name | 4,5-dihydro-1H-pyrazol-3-amine hydrochloride |

| Synonyms | 3-Amino-2-pyrazoline HCl; 3-Aminopyrazoline hydrochloride |

| CAS Number | 82845-80-5 |

| SMILES | C1CNNC1=N.Cl |

| Appearance | Off-white to pale yellow crystalline solid |

| Storage | Hygroscopic; Store at 2–8°C under Argon/Nitrogen |

Physicochemical Profile & Stability

Expert Insight: The stability of 3-aminopyrazolines is often overestimated. The free base is prone to oxidative aromatization to form 3-aminopyrazole. The hydrochloride salt significantly improves shelf-life but remains sensitive to moisture and air.

Key Properties Table

| Property | Value | Note |

| Melting Point | 165–170 °C (dec.)[1] | Decomposes upon melting; value varies by purity. |

| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexane, Toluene | Polar protic solvents are required for dissolution. |

| pKa (Conj. Acid) | ~4.5–5.5 (Estimated) | The N1 nitrogen is weakly basic; the exocyclic amine is less basic due to amidine-like resonance. |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to hydrolysis or clumping. |

Hazard Identification & Toxicology (GHS)

Critical Safety Note: While specific toxicological data for this specific salt may be limited in public databases, it must be handled according to the hazard profile of the hydrazine class and cationic surfactants .

GHS Classification (Derived/Precautionary)

-

Signal Word: DANGER

-

H301/H311: Toxic if swallowed or in contact with skin.

-

H314: Causes severe skin burns and eye damage (due to HCl hydrolysis and basicity of free amine).

-

H341: Suspected of causing genetic defects (structural alert: hydrazine moiety).

-

H317: May cause an allergic skin reaction.

Structural Alerts

The N-N bond (hydrazine motif) poses a potential mutagenic risk. All manipulations should assume genotoxicity unless proven otherwise.

Synthesis & Experimental Protocols

The synthesis of 4,5-dihydro-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of acrylonitrile with hydrazine, a classic reaction that requires careful temperature control to avoid polymerization or over-oxidation.

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the reaction pathway and critical control points.

Caption: Synthesis pathway from acrylonitrile via Michael addition and cyclization.

Detailed Protocol: Preparation of the HCl Salt

Prerequisites: Fume hood, inert atmosphere (Ar/N₂), chilled glassware.

-

Reagent Prep: Dissolve hydrazine hydrate (1.0 eq) in absolute ethanol (5 mL/mmol). Cool to 0°C.

-

Addition: Dropwise add acrylonitrile (1.05 eq) over 30 minutes. Caution: Exothermic.

-

Cyclization: Allow to warm to room temperature, then reflux for 3–5 hours. Monitor by TLC (MeOH:DCM 1:9).

-

Salt Formation: Cool the mixture to 0°C. Add 4M HCl in dioxane (1.1 eq) dropwise. A white/off-white precipitate should form immediately.

-

Isolation: Filter the solid under Argon. Wash with cold diethyl ether to remove unreacted hydrazine.

-

Drying: Dry under high vacuum (0.1 mbar) at room temperature for 12 hours. Store immediately at -20°C.

Handling & Storage Protocol

Trustworthiness Factor: The degradation of this compound is often silent (color change is subtle). The following protocol ensures data integrity in biological assays.

Storage Hierarchy

-

Primary: Amber glass vial with septum cap.

-

Atmosphere: Argon or Nitrogen purge required after every use.

-

Temperature: -20°C (Long term); 2-8°C (Active use).

-

Desiccant: Store vial inside a secondary jar containing silica gel or P₂O₅.

Solubilization for Assays

-

Stock Solution: Prepare in DMSO (up to 100 mM).

-

Stability in Solution: Use fresh. Do not store aqueous solutions for >24 hours, as hydrolysis of the amidine bond can occur.

Emergency Response (SDS Summary)

| Scenario | Immediate Action |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen.[2] Seek medical attention (Hydrazine toxicity risk).[2][3][4][5] |

| Skin Contact | Wash with PEG 400 (if available) or copious soap and water for 15 mins. Remove contaminated clothing.[2][3][5] |

| Eye Contact | Rinse cautiously with water for 15 mins.[3][4] Remove contact lenses.[3][5] Urgent ophthalmology consult . |

| Spill | Evacuate area. Wear P100/N95 respirator and nitrile gloves. Neutralize with weak acid (citric) if free base, or sweep up if salt. |

Analytical Validation

To verify the identity of the compound, the following NMR signals are diagnostic.

¹H NMR (DMSO-d₆, 400 MHz):

-

9.5–10.0 ppm (Broad s, 2H,

-

3.5–3.7 ppm (t, 2H,

-

2.8–3.0 ppm (t, 2H,

-

Note: The absence of aromatic protons distinguishes it from 3-aminopyrazole.

References

-

Fujifilm Wako Chemicals. 4,5-dihydro-1H-pyrazol-3-amine hydrochloride Product Information. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98736, 3-Amino-2-pyrazoline. Retrieved from

-

Alex, J. M., & Kumar, R. (2014). 4,5-Dihydro-1H-pyrazole: an indispensable scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

-

Fisher Scientific. Safety Data Sheet: 3-Aminopyrazole (Analogous Hazard Data). Retrieved from

Sources

Technical Guide: 3-Amino-2-Pyrazoline Derivatives as Privileged Scaffolds

Topic: Biological Activity and Synthetic Utility of 3-Amino-2-Pyrazoline Derivatives Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 3-amino-2-pyrazoline scaffold represents a distinct chemical space within nitrogen heterocycles. Unlike their fully aromatic 3-aminopyrazole counterparts, these 4,5-dihydro analogs possess a unique electronic signature characterized by a cyclic amidine-like system (

This guide provides a rigorous analysis of the 3-amino-2-pyrazoline class, detailing the mechanistic basis of their synthesis from acrylonitriles, their Structure-Activity Relationships (SAR), and validated protocols for their generation and biological evaluation.

Part 1: Structural Basis & Mechanism of Action

The Pharmacophore: 3-Amino-2-Pyrazoline

The core structure is defined by a five-membered ring containing two adjacent nitrogen atoms and one endocyclic double bond between N2 and C3. The presence of an exocyclic amino group at C3 creates a vinylogous guanidine system when N1 is substituted.

-

Electronic Character: The C3-amino group acts as a strong Hydrogen Bond Donor (HBD), while the N2 nitrogen serves as a Hydrogen Bond Acceptor (HBA).

-

Chirality: Unlike aromatic pyrazoles, the C4 and C5 positions in 2-pyrazolines are

hybridized, allowing for stereochemical complexity that can be tuned to fit specific protein binding pockets.

Mechanism of Action: EGFR Kinase Inhibition

Recent studies have identified N1-substituted 3-amino-2-pyrazolines as competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR).

-

Binding Mode: The pyrazoline motif mimics the adenine ring of ATP. The N2 nitrogen and the C3-amino group form a "hinge-binding" motif, interacting with residues such as Met793 in the EGFR kinase domain.

-

Hydrophobic Interactions: Substituents at N1 (often aryl) occupy the hydrophobic pocket I, while C5 substituents extend into the solvent-exposed region or hydrophobic pocket II, depending on stereochemistry.

Signaling Pathway Visualization

The following diagram illustrates the interference of 3-amino-2-pyrazolines within the EGFR signaling cascade.

Caption: Figure 1: Mechanism of EGFR inhibition by 3-amino-2-pyrazoline derivatives, blocking downstream Ras/Raf/MEK proliferation signals.

Part 2: Synthetic Protocols

The synthesis of 3-amino-2-pyrazolines differs significantly from the standard chalcone route (which yields 3-aryl derivatives). The most robust method involves the cyclization of hydrazines with

Reaction Mechanism

The reaction proceeds via a Michael addition of the hydrazine nitrogen to the

Protocol: Synthesis of 3-Amino-1-phenyl-2-pyrazoline

Target Compound: 3-Amino-1-phenyl-4,5-dihydro-1H-pyrazole.

Reagents:

-

Phenylhydrazine (97%)

-

Acrylonitrile (>99%)

-

Sodium Ethoxide (prepared in situ from Na metal and abs. EtOH)[1]

-

Solvent: Absolute Ethanol[1]

Step-by-Step Methodology:

-

Catalyst Preparation:

-

In a dry 250 mL round-bottom flask equipped with a reflux condenser and N2 inlet, dissolve 2.0 g (0.087 mol) of sodium metal in 100 mL of absolute ethanol. Stir until evolution of H2 gas ceases.

-

Why: Sodium ethoxide acts as the base catalyst to deprotonate the hydrazine, enhancing its nucleophilicity for the Michael addition.

-

-

Addition of Reactants:

-

Add 40.0 mL (0.40 mol) of phenylhydrazine to the ethoxide solution.

-

Cool the mixture to 0°C in an ice bath.

-

Add 26.0 mL (0.39 mol) of acrylonitrile dropwise over 30 minutes.

-

Critical Control: The reaction is exothermic. Maintain temperature <10°C during addition to prevent polymerization of acrylonitrile.

-

-

Cyclization:

-

Remove the ice bath and heat the mixture to reflux (approx. 78°C).

-

Maintain reflux for 3–4 hours.

-

Observation: The solution will darken, and a solid precipitate may begin to form as the product crystallizes out of the hot solution (uncommon for pyrazolines, but specific to this amino-derivative).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight.

-

Filter the solid precipitate under vacuum.

-

Wash the filter cake with 20 mL of cold 95% ethanol.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot dichloromethane/benzene (1:1) or ethanol.[2] Allow to cool slowly.

-

Yield: Expect 60–75% (approx. 40–45 g).

-

Characterization: Melting point should be sharp at 168°–170°C.

-

Synthetic Workflow Diagram

Caption: Figure 2: Synthetic route for 3-amino-2-pyrazolines via base-catalyzed condensation of hydrazines and acrylonitriles.

Part 3: Biological Evaluation & SAR

Structure-Activity Relationship (SAR)

The biological efficacy of 3-amino-2-pyrazolines is highly sensitive to substitution patterns.

| Position | Substitution | Effect on Activity (EGFR/COX) |

| N1 | Phenyl / Heteroaryl | Critical. An aromatic ring at N1 is essential for hydrophobic interactions within the kinase pocket. Electron-withdrawing groups (e.g., -Cl, -F) on this ring often enhance metabolic stability. |

| C3 | Amino (-NH2) | Essential. The free amino group acts as a key H-bond donor. Acylation of this amine (to amides) generally decreases activity, though it may improve bioavailability. |

| C4 | Alkyl / Aryl | Steric bulk here can dictate selectivity. Small alkyl groups are tolerated; large aryl groups may cause steric clash unless the target pocket is deep. |

| C5 | Aryl | Enhances potency. A 5-aryl group (derived from cinnamonitrile precursors) provides additional hydrophobic contacts. |

Validated Assay Protocol: MTT Cytotoxicity

To validate the biological activity of synthesized derivatives, a standard MTT assay on EGFR-overexpressing cell lines (e.g., A549 or MCF-7) is recommended.

Protocol:

-

Seeding: Plate A549 cells at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1

M to 100 -

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Development: Add 20

L of MTT solution (5 mg/mL in PBS). Incubate for 4h. -

Solubilization: Remove medium. Add 100

L DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Self-Validation Check:

-

Positive Control: Erlotinib or Gefitinib (Known EGFR inhibitors).

-

Negative Control: DMSO vehicle only.

-

Pass Criteria: Z-factor > 0.5 for the assay plate.

Part 4: References

-

Synthesis of 3-Amino-1-phenyl-2-pyrazoline

-

Source: PrepChem.com (Based on J. Am. Chem. Soc. protocols).

-

URL:[Link]

-

-

Pyrazoline Derivatives as EGFR Inhibitors: Mini Review

-

Source: Research Journal of Pharmacy and Technology (RJPT).

-

URL:[Link]

-

-

Amino-Pyrazoles in Medicinal Chemistry: A Review

-

Design, synthesis and biological evaluation of some novel pyrazoline derivatives

-

Source: Der Pharma Chemica.

-

URL:[Link]

-

-

Pyrazoline-Based Molecules In Antimicrobial Research

-

Source: International Journal of Environmental Sciences.

-

URL:[Link]

-

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4,5-dihydro-1H-pyrazol-3-amine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4,5-dihydro-1H-pyrazol-3-amine hydrochloride (also known as 3-amino-2-pyrazoline HCl) utilizing acrylonitrile and hydrazine hydrate . This heterocyclic moiety is a critical pharmacophore in medicinal chemistry, serving as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs), antidepressant agents, and high-performance agrochemicals.

The protocol emphasizes safety controls regarding the handling of acrylonitrile (a volatile carcinogen) and hydrazine, while optimizing reaction conditions to favor the Michael addition-cyclization pathway over competitive polymerization.

Scientific Background & Reaction Mechanism[1][2][3][4][5][6]

The Chemistry

The synthesis proceeds via a two-stage mechanism in a single pot. The initial step is the Michael addition of hydrazine across the electron-deficient double bond of acrylonitrile. This is followed by an intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the nitrile carbon, closing the ring.

Mechanistic Pathway

The regioselectivity is driven by the nucleophilicity of hydrazine and the electrophilic nature of the

Figure 1: Mechanistic pathway from Acrylonitrile to 3-amino-2-pyrazoline HCl. Note the critical temperature control in Step 1 to prevent polymerization.

Safety & Hazard Assessment (CRITICAL)

STOP & READ: This synthesis involves high-risk reagents. Engineering controls are mandatory.

| Reagent | Hazard Class | Critical Precaution |

| Acrylonitrile | Carcinogen (Cat 1B), Flammable, Acute Toxin | Fume Hood Essential. Polymerizes violently with strong bases. Use silver-shield gloves. |

| Hydrazine Hydrate | Carcinogen, Corrosive, Unstable | Avoid contact with metals (catalytic decomposition). Severe skin burns. |

| Reaction Matrix | Exothermic | The Michael addition is highly exothermic. Runaway potential if acrylonitrile is added too fast. |

Detailed Experimental Protocol

Materials & Equipment

-

Reagents:

-

Acrylonitrile (>99%, stabilized).

-

Hydrazine Hydrate (80% or 100%).

-

Ethanol (Absolute).

-

Hydrochloric acid (conc. 37% or 4M in Dioxane/Isopropanol).

-

Diethyl ether (for washing).

-

-

Equipment:

-

3-Neck Round Bottom Flask (RBF) equipped with:

-

Reflux Condenser.

-

Pressure-equalizing dropping funnel.

-

Internal thermometer.

-

Nitrogen inlet.

-

-

Ice/Salt bath.

-

Magnetic stirrer.

-

Step-by-Step Methodology

Phase 1: The Michael Addition (Kinetic Control)

-

Setup: Purge the 3-neck RBF with nitrogen. Add Hydrazine Hydrate (1.1 eq) and Ethanol (10 volumes relative to acrylonitrile) .

-

Cooling: Cool the solution to 0–5°C using an ice/salt bath.

-

Expert Insight: Low temperature is crucial here. Higher temperatures during mixing favor the polymerization of acrylonitrile (polyacrylonitrile formation) over the Michael addition.

-

-

Addition: Charge Acrylonitrile (1.0 eq) into the dropping funnel. Add dropwise to the hydrazine solution over 45–60 minutes .

-

Constraint: Maintain internal temperature <10°C throughout addition.

-

Phase 2: Cyclization (Thermodynamic Control)

-

Warming: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) over 30 minutes.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours .

-

Observation: The solution typically turns from colorless to pale yellow.

-

-

Monitoring: Monitor reaction progress via TLC (Eluent: MeOH/DCM 1:9). Acrylonitrile spot should disappear.

Phase 3: Isolation & Salt Formation

-

Concentration: Remove excess ethanol and unreacted hydrazine under reduced pressure (Rotary Evaporator) to obtain the crude pyrazoline free base (often an oil or low-melting solid).

-

Acidification: Re-dissolve the crude residue in a minimum amount of cold Isopropanol (or Ethanol).

-

Precipitation: Place the vessel in an ice bath. Add HCl (conc. or solution in ether/dioxane) dropwise with vigorous stirring until pH reaches ~2–3.

-

Result: The hydrochloride salt will precipitate as a white to off-white solid.

-

-

Filtration: Filter the solid under vacuum. Wash the filter cake with cold diethyl ether to remove colored impurities.

-

Drying: Dry in a vacuum oven at 40°C over

(hygroscopic).

Process Workflow & Optimization

The following diagram illustrates the operational workflow, highlighting decision points for troubleshooting.

Figure 2: Operational workflow. The decision diamond emphasizes the critical temperature control step.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymer Formation | Temperature too high during addition. | Ensure T < 5°C during acrylonitrile addition. |

| Oily Product (Salt) | Excess water or solvent. | Use anhydrous HCl in ether/dioxane; ensure thorough drying. |

| Dark Coloration | Oxidation of hydrazine or product.[1] | Perform reaction under strict Nitrogen atmosphere. |

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical specifications must be met.

| Test | Method | Expected Result |

| Appearance | Visual | White to off-white crystalline solid. |

| Melting Point | Capillary | >200°C (often decomposes). Note: Free base melts lower. |

| IR Spectroscopy | KBr Pellet | |

| 1H NMR | DMSO- | |

| Solubility | Visual | Soluble in water, methanol; Insoluble in ether, hexane. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 3083835, 2,5-dihydro-1H-pyrazol-3-amine hydrochloride. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Acrylonitrile Safety and Health Topics. Retrieved from [Link]

-

Organic Syntheses. (1946). General methods for Pyrazoline synthesis. Coll. Vol. 3, p. 729. (Contextual grounding for hydrazine cyclizations). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-amino-pyrazoline derivatives. (General procedure adaptation). Retrieved from [Link]

-

New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

Sources

Application Note: Optimized Synthesis of Pyrazoline-Based COX-2 Inhibitors via Amine Hydrochloride Protocols

Executive Summary

This guide details the synthesis of 2-pyrazoline derivatives designed as selective Cyclooxygenase-2 (COX-2) inhibitors.[1] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 (often causing gastrointestinal toxicity), pyrazoline-based scaffolds can be engineered to fit the larger hydrophobic side pocket of the COX-2 active site.

This protocol specifically focuses on the utility of Amine Hydrochlorides in two critical phases:

-

Ring Closure: Using Hydrazine Hydrochloride as a stable, stoichiometric alternative to toxic hydrazine hydrate.

-

Mannich Base Derivatization: Using Secondary Amine Hydrochlorides to generate water-soluble prodrugs, a crucial step for enhancing the bioavailability of lipophilic COX-2 inhibitors.

Mechanistic Rationale & SAR

The Pyrazoline Scaffold and COX-2 Selectivity

The 2-pyrazoline ring (4,5-dihydro-1H-pyrazole) serves as a rigid pharmacophore that orients substituents to interact with the COX-2 active site.[1][2]

-

N1-Position (The Anchor): Usually substituted with a phenyl ring bearing a sulfonyl group (

or -

C3/C5-Positions (The Wings): Aryl substituents here provide hydrophobic interactions with the channel residues (e.g., Val349, Leu352).

Reaction Mechanism

The synthesis proceeds via a Claisen-Schmidt Condensation to form a chalcone, followed by a Cyclocondensation with hydrazine hydrochloride.

Caption: Step-wise mechanistic flow from chalcone precursors to the final pyrazoline core using hydrazine hydrochloride.

Experimental Protocols

Phase 1: Synthesis of Chalcone Intermediate

The chalcone is the essential "backbone" for the pyrazoline ring.

Reagents:

-

Substituted Acetophenone (e.g., 4-methylsulfonyl acetophenone for COX-2 targeting)

-

Substituted Benzaldehyde[3]

-

Ethanol (95%)

-

Sodium Hydroxide (40% aq. solution)

Procedure:

-

Dissolve 0.01 mol of acetophenone and 0.01 mol of benzaldehyde in 20 mL of ethanol in a 100 mL round-bottom flask.

-

Place the flask in an ice bath (

) and stir magnetically. -

Dropwise add 10 mL of 40% NaOH solution. Keep the temperature below

to prevent polymerization. -

Stir for 3–4 hours at room temperature. A solid precipitate (chalcone) will form.

-

Pour the mixture into 200 mL of ice-cold water and neutralize with 1N HCl until pH ~7.

-

Filter the solid, wash with cold water, and recrystallize from ethanol.[4][5]

Phase 2: Cyclization using Hydrazine Hydrochloride

Why use the Hydrochloride salt? Hydrazine hydrate is highly toxic, unstable, and difficult to weigh accurately. Hydrazine Monohydrochloride (

Reagents:

-

Chalcone (from Phase 1)

-

Hydrazine Monohydrochloride (or Phenylhydrazine HCl)

-

Solvent: Ethanol or Glacial Acetic Acid[4]

-

Catalyst: Sodium Acetate (if using EtOH) or reflux in Acetic Acid

Protocol:

-

Preparation: In a 50 mL round-bottom flask, dissolve 0.002 mol of Chalcone in 15 mL of Ethanol.

-

Addition: Add 0.004 mol (2 equiv) of Hydrazine Monohydrochloride.

-

Note: If using Phenylhydrazine HCl to add an N-phenyl group, use 0.0025 mol.

-

-

Catalysis: Add 0.004 mol of Sodium Acetate (anhydrous).

-

Chemistry Insight: Sodium acetate acts as a buffer base to liberate the free hydrazine in situ from the hydrochloride salt, driving the nucleophilic attack on the chalcone beta-carbon.

-

-

Reflux: Heat the mixture to reflux (

) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). -

Isolation: Concentrate the solvent to half volume under reduced pressure. Pour the residue into crushed ice.

-

Purification: Filter the precipitate. Recrystallize from ethanol/DMF mixture.

Phase 3: Mannich Base Derivatization (Optional)

To improve water solubility, a secondary amine hydrochloride is used to introduce a hydrophilic tail at the N1 position (if N1 is unsubstituted).

Reagents:

-

Pyrazoline (with free NH at pos 1)

-

Formaldehyde (37%)

-

Secondary Amine Hydrochloride (e.g., Morpholine HCl, Piperazine HCl)

Protocol:

-

Dissolve 0.002 mol of Pyrazoline in 10 mL of Ethanol.

-

Add 1.5 mL of Formaldehyde solution.

-

Add 0.002 mol of Morpholine Hydrochloride.

-

Stir at room temperature for 4 hours (or slight reflux for 2 hours).

-

Isolate the solid Mannich base by filtration.

Data Analysis & Validation

Spectroscopic Characterization

The formation of the pyrazoline ring is confirmed by the ABX pattern in

| Proton | Chemical Shift ( | Multiplicity | Coupling Constant ( |

| 3.0 – 3.2 | Doublet of Doublets (dd) | ||

| 3.7 – 3.9 | Doublet of Doublets (dd) | ||

| 5.2 – 5.6 | Doublet of Doublets (dd) |

COX-2 Inhibition Assay (Summary)

Compounds should be screened using a Colorimetric COX (ovine) Inhibitor Screening Assay.

-

Positive Control: Celecoxib (

) -

Target Criteria:

and Selectivity Index (

Structural Biology of Selectivity

The following diagram illustrates why these pyrazolines selectively inhibit COX-2.[1]

Caption: Molecular docking rationale. The bulky Ile523 in COX-1 prevents the entry of the pyrazoline sulfonyl group, whereas Val523 in COX-2 creates a receptive pocket.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Oiling Out | Product is not crystallizing from reaction mixture. | Scratch the flask walls with a glass rod; add a seed crystal; cool to |

| Low Yield | Incomplete cyclization of chalcone. | Increase reflux time; ensure Hydrazine HCl is fresh (not humid); add catalytic Glacial Acetic Acid (2-3 drops). |

| Oxidation | Pyrazoline oxidizing to Pyrazole (C=C formation). | Perform reaction under Nitrogen atmosphere; avoid excessive heating beyond 8 hours. |

| Solubility | Compound insoluble in biological assay media. | Convert to Mannich base (Phase 3) using Morpholine HCl to increase polarity. |

References

-

Levai, A. (2005). Synthesis of 2-pyrazolines by the reactions of

-unsaturated aldehydes and ketones with hydrazines. Journal of Heterocyclic Chemistry. Link -

Abdellatif, K. R., et al. (2016). Design, synthesis and biological evaluation of new pyrazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry. Link

-

Shaaban, M. R., et al. (2012). Synthesis of pyrazoles and pyrazolo[1,5-a]pyrimidines as novel COX-2 inhibitors.[2] European Journal of Medicinal Chemistry. Link

-

BenchChem. (2023). Application Notes: Synthesis of Pyrazoline Derivatives from Chalcones. BenchChem Protocols. Link

-

Rana, M., et al. (2012). Synthesis and anti-inflammatory activity of some new 1,3,5-trisubstituted pyrazolines. Journal of Chemical and Pharmaceutical Research. Link

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijdra.com [ijdra.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. ijfmr.com [ijfmr.com]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4,5-Dihydro-1H-pyrazol-3-amine HCl Synthesis

Executive Summary & Reaction Logic

The synthesis of 4,5-dihydro-1H-pyrazol-3-amine hydrochloride (CAS: 29682-12-0 for HCl salt) typically proceeds via the Michael addition of hydrazine to acrylonitrile, followed by a Thorpe-Ziegler type intramolecular cyclization.[1][2]

While the reagents are simple, the yield is frequently compromised by three competing factors:

-

Bis-alkylation: Hydrazine reacting with two equivalents of acrylonitrile.[1][2]

-

Polymerization: Radical polymerization of acrylonitrile.[1]

-

Hydrolysis/Ring Opening: The amidine-like structure of the product is sensitive to moisture during the salt formation step.

The Reaction Pathway

The following logic flow illustrates the critical path to the target molecule and where yield-killing side reactions occur.

Figure 1: Reaction pathway showing the primary route (green/blue) and critical failure modes (red).[1]

Critical Process Parameters (CPP)

To maximize yield, the following parameters must be strictly controlled.

| Parameter | Recommended Setting | Scientific Rationale |

| Stoichiometry | Hydrazine : Acrylonitrile (1.2 : 1.0) | A molar excess of hydrazine is mandatory to statistically favor mono-alkylation over bis-alkylation (formation of bis(2-cyanoethyl)hydrazine).[1][2] |

| Order of Addition | Acrylonitrile into Hydrazine | Adding the nitrile dropwise into the hydrazine pool ensures the nitrile always encounters an excess of nucleophile, suppressing polymerization and bis-addition. |

| Temperature (Addition) | 0°C – 10°C | The Michael addition is highly exothermic. High temps during addition promote polymerization and bis-alkylation.[1][2] |

| Cyclization Catalyst | Sodium Alkoxide (Cat.) | While thermal cyclization works, catalytic NaOEt (5 mol%) accelerates ring closure, reducing the thermal stress required and minimizing oxidative degradation. |

| Acidification | Anhydrous HCl (Gas or Ether/Dioxane) | The 3-amino-2-pyrazoline ring is susceptible to hydrolysis in aqueous acid.[1][2] Water must be excluded during salt formation. |

Troubleshooting Guide & FAQs

Issue 1: "My product is a sticky, brown oil that won't crystallize."

Diagnosis: This is the most common failure mode, usually caused by oxidative degradation or incomplete cyclization . 3-amino-2-pyrazolines are air-sensitive as free bases.[1][2]

-

Corrective Action:

-

Inert Atmosphere: Perform the entire reaction under Nitrogen or Argon. Hydrazine oxidizes rapidly in air at reflux temperatures.

-

Check Cyclization: Ensure the reflux step was sufficient (typically 3-4 hours). Uncyclized linear nitrile is an oil.

-

Rescue: Dissolve the oil in absolute ethanol. Add activated charcoal, boil for 5 mins, and filter hot. Cool and re-attempt acidification with anhydrous HCl in diethyl ether.

-

Issue 2: "Low yield (<40%) and heavy precipitate during the initial addition."

Diagnosis: Bis-alkylation . You likely formed the insoluble N,N-bis(2-cyanoethyl)hydrazine.[1][2]

-

Corrective Action:

-

Verify you are adding Acrylonitrile TO Hydrazine , not the other way around.

-

Increase Hydrazine excess to 1.5 equivalents.

-

Slow down the addition rate to dissipate heat.

-

Issue 3: "The salt is hygroscopic and turns yellow upon storage."

Diagnosis: Residual moisture or HCl excess .[1]

-

Corrective Action:

-

Wash the final filter cake with cold anhydrous ether or acetone (the salt is insoluble in these, but impurities/water are often soluble).

-

Store in a desiccator. The hydrochloride salt is naturally hygroscopic; consider converting to the Sulfate or Tosylate salt if non-hygroscopic properties are required for formulation, though HCl is standard for synthesis.

-

Optimized Experimental Protocol

Objective: Synthesis of 4,5-dihydro-1H-pyrazol-3-amine HCl (100 mmol scale).

Reagents

-

Hydrazine Hydrate (80% or 100%): 6.0 g (~120 mmol) [1.2 equiv][1][2]

-

Ethanol (Absolute): 50 mL

-

HCl in Dioxane (4M) or HCl gas.

Step-by-Step Methodology

Step 1: Michael Addition (Low Temp)

-

Charge Hydrazine Hydrate and Ethanol (30 mL) into a 3-neck flask equipped with a reflux condenser, dropping funnel, and thermometer.

-

Purge the system with Nitrogen.

-

Cool the solution to 0–5°C using an ice/salt bath.

-

Add Acrylonitrile dropwise over 30–45 minutes.

-

Critical: Do not allow internal temp to exceed 15°C.

-

-

After addition, allow the mixture to stir at room temperature for 1 hour.

Step 2: Cyclization (High Temp)

-

Add the catalytic Sodium Ethoxide solution.

-

Heat the mixture to Reflux (approx. 78°C) .

-

Maintain reflux for 3–4 hours .

-

Checkpoint: TLC (MeOH:DCM 1:9) should show the disappearance of the linear intermediate.

-

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess hydrazine and ethanol. You will obtain a viscous oil (the Free Base).

Step 3: Salt Formation (Anhydrous)

-

Redissolve the oily residue in minimum cold absolute ethanol (approx. 10-15 mL).

-

Place the flask in an ice bath.

-

Slowly add 4M HCl in Dioxane (or bubble dry HCl gas) until pH reaches ~2-3.

-

Add 50 mL of Diethyl Ether to drive precipitation to completion.

-

Filter the solid under Nitrogen (to avoid moisture absorption).

-

Wash with cold Ether (2 x 20 mL).

-

Dry in a vacuum oven at 40°C over

.

Troubleshooting Flowchart

Figure 2: Decision tree for troubleshooting common synthesis failures.

References

-

Review of 5-Aminopyrazole Synthesis

-

General Pyrazoline Synthesis & Mechanism

-

Industrial Purification Methods (Patent)

-

Biological Scaffold Review (Contextual)

Sources

- 1. prepchem.com [prepchem.com]

- 2. US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents - Google Patents [patents.google.com]

- 3. Nickel-catalyzed multicomponent reaction of dinitriles and hydrazine hydrochlorides with boronic acids: access to 1,3-diaryl-1H-pyrazol-5-amines and 4,5-dihydropyridazin-3(2H)-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 5. 4,5-Dihydro-1H-pyrazole: an indispensable scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

removing hydrazine impurities from pyrazoline hydrochloride product

Introduction: The Challenge of Hydrazine Impurities

Pyrazoline derivatives are significant scaffolds in medicinal chemistry. Their synthesis often employs hydrazine or its derivatives, compounds that are indispensable for building the core heterocyclic ring structure.[1][2] However, hydrazine is a well-documented process impurity that poses a significant risk due to its classification as a potential human carcinogen and genotoxic agent.[3][4][5] Regulatory bodies, under guidelines such as the International Council for Harmonisation's M7(R1), mandate strict control over such impurities in active pharmaceutical ingredients (APIs).[6][7] The permissible daily exposure is often limited to a Threshold of Toxicological Concern (TTC), typically around 1.5 µ g/day , which translates to low parts-per-million (ppm) levels in the final drug substance.[6][8][9]

This guide provides a comprehensive troubleshooting framework for researchers, chemists, and process development professionals to detect, control, and remove residual hydrazine from pyrazoline hydrochloride products, ensuring the safety, purity, and regulatory compliance of their compounds.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the purification process, from initial detection to final validation.

Part 1: Detection and Quantification

Question: How can I accurately detect and quantify trace levels of hydrazine in my pyrazoline hydrochloride sample?

Answer: Direct analysis of hydrazine is challenging due to its high polarity, low molecular weight, and lack of a UV chromophore.[3][10] Therefore, the standard and most reliable approach is to use a derivatization agent that reacts with hydrazine to form a new molecule (a hydrazone) with strong UV absorbance or amenability to other detection methods.

-

Primary Recommended Method: HPLC-UV with Pre-Column Derivatization This is the most common and sensitive method. Hydrazine is reacted with a chromophoric aldehyde, such as 2-Hydroxy-1-Naphthalaldehyde (HNA) or p-Anisaldehyde, to form a brightly colored hydrazone.[3][11] This derivative is then easily separated and quantified using reverse-phase HPLC with a UV-Vis detector. The derivatization shifts the maximum absorbance wavelength (λmax) into the visible range (e.g., 406/424 nm for the HNA derivative), effectively eliminating interference from the API and other impurities which typically absorb below 380 nm.[3] A validated method can achieve a limit of quantification (LOQ) as low as 0.1-0.25 ppm.[3][10]

-

Alternative Method: GC-MS with Headspace Analysis For orthogonal validation, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent choice. In this technique, hydrazine is derivatized in situ with acetone to form acetone azine, a volatile compound.[10] The sample vial is gently heated, and the vapor (headspace) is injected into the GC-MS. This method is extremely sensitive, with an LOQ of around 0.1 ppm, and avoids direct injection of the non-volatile API, which prevents contamination of the instrument.[10]

Part 2: Purification Strategies

Question: My crude pyrazoline hydrochloride product is heavily contaminated with hydrazine. What is the most direct purification method?

Answer: For significant levels of impurities, Recrystallization is the first and most fundamental purification technique to employ.[12][13][14] Its effectiveness relies on the solubility differences between your desired pyrazoline hydrochloride and the hydrazine impurity in a chosen solvent system.

Causality: Pyrazoline hydrochloride, as a salt, is typically soluble in polar solvents like ethanol or methanol when hot, but its solubility decreases significantly upon cooling.[15][16] Hydrazine hydrate is also a polar molecule but often exhibits different solubility characteristics, allowing for its separation into the mother liquor during the crystallization process.

A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below. The key is meticulous solvent selection to maximize the recovery of your product while leaving impurities behind.

Question: Recrystallization alone is not sufficient to meet the regulatory limit. What is a more robust chemical purification technique?

Answer: When physical separation is insufficient, a chemical method like Acid-Base Extraction is highly effective. This technique exploits the differences in basicity between the pyrazoline free base and hydrazine.

Causality: Hydrazine is a stronger base than most pyrazoline structures. The process involves:

-

Basification: The pyrazoline hydrochloride salt is neutralized with a base (e.g., NaHCO₃ or NaOH) to generate the pyrazoline "free base," which is soluble in organic solvents.

-

Extraction: The free base is extracted into a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Hydrazine, being highly polar, has a strong preference for the aqueous layer.[17][18]

-

Isolation & Salt Reformation: The organic layer, now containing the purified pyrazoline free base, is separated. The product is recovered by either evaporating the solvent or, more commonly, by adding ethereal or isopropanolic HCl to precipitate the pure pyrazoline hydrochloride salt, leaving any trace impurities behind.

This workflow provides a powerful purification tool. A visual representation and a detailed protocol are available below.

Purification Strategy Decision Workflow